2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Overview
Description
The compound “2-(4-Bromo-2,6-difluorophenyl)acetic acid” is related to the requested compound . It has a molecular weight of 251.03 and its IUPAC name is (4-bromo-2,6-difluorophenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2,6-difluorophenyl)acetic acid” is represented by the linear formula C8H5BrF2O2 . Another related compound, “4-Bromo-2,6-difluorophenyl isocyanate”, has the linear formula BrC6H2(F)2NCO .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,6-difluorophenyl isocyanate” include a molecular weight of 234.00, a melting point of 30-33 °C, and it should be stored at 2-8°C .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Brominated Compounds : Research by Mekonnen et al. (2009) demonstrates a method to synthesize 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane, which relates to the structure of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (Mekonnen et al., 2009).
- Polymerization Potential : Morariu and Simionescu (1994) explored the polymerization of 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane, highlighting the potential for polymerization in similar dioxolane derivatives (Morariu & Simionescu, 1994).
Chemical Reactions and Modifications
- Wagner–Meerwein Rearrangement : A study by Hasegawa et al. (1993) examined the Wagner–Meerwein rearrangement of a dioxolane derivative, which is relevant for understanding the chemical behavior of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (Hasegawa et al., 1993).
- Improved Synthesis Methods : Carlson et al. (2012) provided an improved synthesis method for 1-bromo-3-buten-2-one from a dioxolane derivative, offering insights into efficient synthetic routes for related compounds (Carlson et al., 2012).
Nanoparticle and Brightness Emission Applications
- Emission-Tuned Nanoparticles : Fischer et al. (2013) utilized bromo-substituted dioxolane derivatives in the creation of emission-tuned nanoparticles, demonstrating potential applications in nanotechnology and materials science (Fischer et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFMOVNMFQDXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674793 | |
Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
CAS RN |
773087-43-7 | |
Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.